(3-Cyclobutylpyridin-2-yl)methanamine

Description

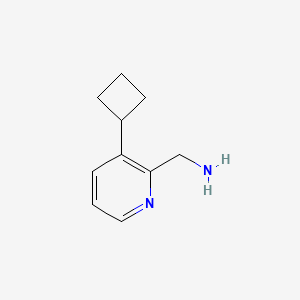

(3-Cyclobutylpyridin-2-yl)methanamine (CAS: 1315613-52-5) is a pyridine-derived compound featuring a cyclobutyl substituent at the 3-position of the pyridine ring and a methanamine group at the 2-position. The compound is part of a broader class of methanamine derivatives explored for applications in medicinal chemistry and drug discovery, particularly due to the versatility of the pyridine scaffold .

Properties

CAS No. |

1315613-52-5 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.236 |

IUPAC Name |

(3-cyclobutylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H14N2/c11-7-10-9(5-2-6-12-10)8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2 |

InChI Key |

JBBYXMYDVUCGOI-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C2=C(N=CC=C2)CN |

Synonyms |

(3-cyclobutylpyridin-2-yl)MethanaMine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Core

Cyclobutyl vs. Methyl Substituents

- (3-Methylpyridin-2-yl)methanamine•HCl (CAS: Not specified, ) replaces the cyclobutyl group with a methyl group. The smaller size and lower lipophilicity of methyl (clogP ~1.2) compared to cyclobutyl (estimated clogP ~3.5) reduce steric hindrance and enhance solubility. However, the cyclobutyl group may improve membrane permeability and target binding due to increased hydrophobicity .

Cyclobutyl vs. Trifluoromethyl Substituents

- [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride (CAS: Not specified, ) features an electron-withdrawing trifluoromethyl (CF₃) group. The CF₃ group enhances metabolic stability and electronic effects (e.g., dipole interactions) but may reduce steric bulk compared to cyclobutyl. This substitution could alter binding affinities in enzyme inhibition contexts .

Cyclobutyl vs. Cyclobutylmethoxy-Phenyl

- (3-(Cyclobutylmethoxy)phenyl)methanamine (CAS: 1061650-69-8, ) incorporates a cyclobutyl group via an ether linkage on a phenyl ring. This structural difference may influence solubility and receptor selectivity .

Core Scaffold Variations

Pyridine vs. Furan Derivatives

- (5-Phenylfuran-2-yl)methanamine derivatives () replace pyridine with a furan ring. The furan’s reduced aromaticity and increased oxygen electronegativity alter electronic properties. SAR studies on these derivatives highlight the importance of substituent position (e.g., 4-carboxyl groups on phenyl rings) and linker chemistry (e.g., urea vs. amide) in SIRT2 inhibition. Such insights suggest that the pyridine core in (3-Cyclobutylpyridin-2-yl)methanamine may offer distinct electronic interactions compared to furan-based analogs .

Pyridine vs. Imidazole Derivatives

- 1-(1H-Imidazol-2-yl)methanamine () uses an imidazole core instead of pyridine.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Substituent | Core Structure | Estimated clogP | Key Properties |

|---|---|---|---|---|

| This compound | Cyclobutyl (3-position) | Pyridine | ~3.5 | High lipophilicity, moderate solubility |

| (3-Methylpyridin-2-yl)methanamine | Methyl (3-position) | Pyridine | ~1.2 | Low steric bulk, high solubility |

| [3-(Trifluoromethyl)pyridin-2-yl]methanamine | CF₃ (3-position) | Pyridine | ~2.8 | Metabolic stability, electron-withdrawing |

Table 1: Comparative physicochemical properties of selected analogs.

Bioactivity and Structure-Activity Relationships (SAR)

- SIRT2 Inhibition : Derivatives like (5-Phenylfuran-2-yl)methanamine () demonstrate that substituent position (e.g., 4-carboxyl on phenyl) and linker type (urea > amide) critically influence activity. The cyclobutyl group in this compound may similarly modulate interactions with hydrophobic enzyme pockets .

- Enzyme Binding : The steric bulk of cyclobutyl could hinder or enhance binding depending on target topology. For example, in kinase inhibitors, larger substituents often improve selectivity by occupying specific subpockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.